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molecular formula C7H13NO2 B8788311 Ethyl 2-(azetidin-3-yl)acetate

Ethyl 2-(azetidin-3-yl)acetate

Cat. No. B8788311
M. Wt: 143.18 g/mol
InChI Key: SWLOGUOQYIIALV-UHFFFAOYSA-N
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Patent
US06291457B1

Procedure details

To a stirring mixture of azetidin-3-yl-acetic acid ethyl ester (1.0 g, 6.98 mmol), in saturated aqueous sodium bicarbonate (5 mL) and THF (5 mL) at 0° C. was added carbobenzyloxy chloride (1.1 mL, 7.68 mmol) dropwise. The ice bath was removed and the reaction mixture was stirred at room temperature for 2 hrs, then extracted with ethyl acetate acetate (3×20 mL). The combined ethyl acetate layer was washed with water (10 mL), brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was chromatographed on silica gel, eluting with 20% ethyl acetate in hexane to give 0.30 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][CH:6]1[CH2:9][NH:8][CH2:7]1)[CH3:2].C1COCC1.[C:16](Cl)([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>C(=O)(O)[O-].[Na+]>[CH2:19]([O:18][C:16]([N:8]1[CH2:9][CH:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:10])[CH2:7]1)=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CC1CNC1)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate acetate (3×20 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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